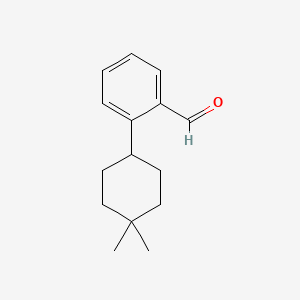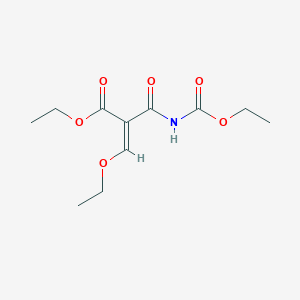
2-Bromo-5-fluoro-4-iodobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-4-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodobenzyl bromide typically involves halogenation reactions. One common method is the bromination of 2-fluoro-4-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form benzyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium, iron, aluminum bromide
Solvents: Dichloromethane, chloroform, toluene
Major Products Formed
Biaryl Compounds: Formed through coupling reactions
Substituted Benzyl Derivatives: Formed through substitution reactions
Aldehydes and Carboxylic Acids: Formed through oxidation reactions
Scientific Research Applications
2-Bromo-5-fluoro-4-iodobenzyl bromide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: In the development of molecular probes and imaging agents.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogens on the benzyl ring enhances its electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluoropyridine
- 4-Bromobenzaldehyde
Comparison
2-Bromo-5-fluoro-4-iodobenzyl bromide is unique due to the presence of three different halogens on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds like 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-fluoropyridine, it offers more versatility in synthetic applications due to the additional iodine atom .
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI Key |
IFSRBNNZTMWFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


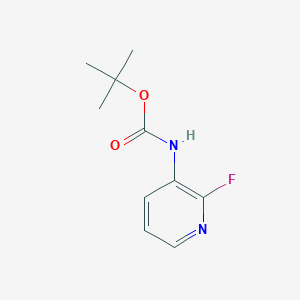
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
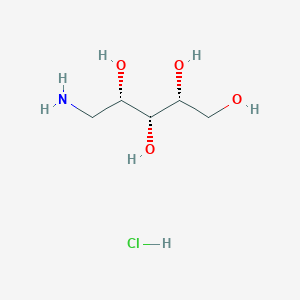
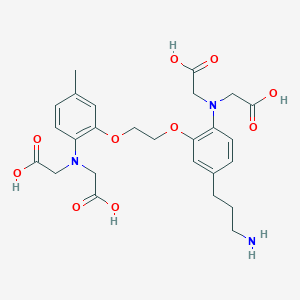
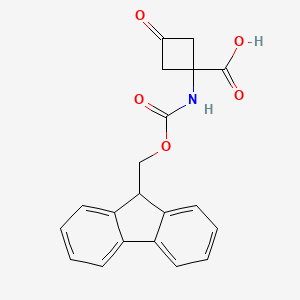

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
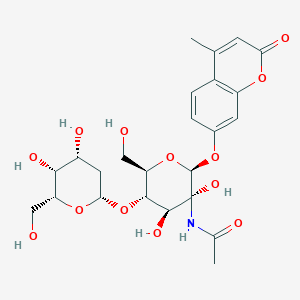

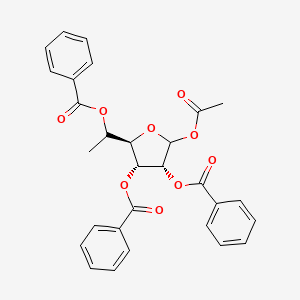
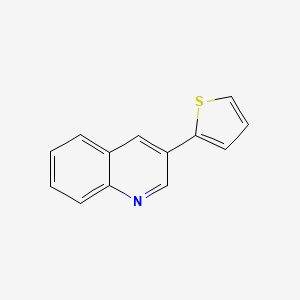
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
